molecular formula C9H9BrO2 B137484 Methyl 3-bromo-2-methylbenzoate CAS No. 99548-54-6

Methyl 3-bromo-2-methylbenzoate

Cat. No. B137484
CAS RN: 99548-54-6
M. Wt: 229.07 g/mol
InChI Key: MKQQTCSBXHAYQL-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-methylbenzoate is a compound that is structurally related to various benzoate derivatives, which have been extensively studied due to their diverse applications in pharmaceuticals, cosmetics, and food preservation. Although the specific compound of interest is not directly studied in the provided papers, related compounds such as methyl 4-hydroxybenzoate , 2-alkynylbenzoic acids , and methyl 2-amino 5-bromobenzoate have been investigated for their molecular structures, synthesis methods, and chemical properties.

Synthesis Analysis

The synthesis of related benzoate derivatives often involves reactions that introduce functional groups or modify existing ones. For instance, the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate is achieved by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid . Similarly, 2-bromo-3-hydroxybenzoate derivatives are synthesized via the Diels–Alder reaction followed by ring-opening aromatization . These methods could potentially be adapted for the synthesis of methyl 3-bromo-2-methylbenzoate.

Molecular Structure Analysis

The molecular structure of benzoate derivatives is often confirmed using techniques such as single-crystal X-ray diffraction . Computational methods like Density Functional Theory (DFT) are also employed to predict and analyze the molecular geometry and electronic structure . These studies provide insights into the stability and reactivity of the molecules.

Chemical Reactions Analysis

Benzoate derivatives can undergo various chemical reactions, including cyclization , cross-coupling , and carboxylation . These reactions are crucial for the functionalization of the benzoate core and the synthesis of more complex molecules. The reactivity of the bromo and methyl groups in methyl 3-bromo-2-methylbenzoate would likely allow for similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives, such as thermal stability , vibrational spectra , and electronic properties , are characterized using a range of spectroscopic and computational techniques. These properties are influenced by the molecular structure and are important for understanding the behavior of the compounds under different conditions.

Scientific Research Applications

Thermodynamics and Solubility

  • Temperature Dependences and Thermodynamics

    Research by Zherikova et al. (2016) investigated the temperature dependences of vapor pressures for various bromobenzoic acids, including isomers of bromo-methylbenzoic acids, to derive the molar enthalpies of sublimation and vaporization. This study contributes to understanding the thermodynamics related to methyl 3-bromo-2-methylbenzoate (Zherikova et al., 2016).

  • Solubility Correlations

    The same study developed structure-property correlations for the solubilities of halogenobenzoic acids, which include compounds similar to methyl 3-bromo-2-methylbenzoate. These correlations are crucial for assessing the water solubility of sparingly soluble drugs (Zherikova et al., 2016).

Chemical Synthesis and Reactions

  • Synthesis of Derivatives

    Shinohara et al. (2014) reported a method for synthesizing 2-bromo-3-hydroxybenzoate derivatives via the Diels–Alder reaction and a ring-opening aromatization using methyl 3-bromopropiolate. This synthesis process is relevant for creating derivatives of methyl 3-bromo-2-methylbenzoate (Shinohara et al., 2014).

  • Spectroscopic Characterization

    Diwaker et al. (2015) synthesized a compound related to methyl 3-bromo-2-methylbenzoate and characterized it using various spectroscopic techniques, contributing to the understanding of such compounds' structural and electronic properties (Diwaker et al., 2015).

  • Application in Drug Synthesis

    A study by Han Lijun (2010) synthesized a compound related to methyl 3-bromo-2-methylbenzoate and tested its inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), indicating potential applications in drug development (Han Lijun, 2010).

Safety And Hazards

“Methyl 3-bromo-2-methylbenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with eyes, skin, and clothing .

properties

IUPAC Name

methyl 3-bromo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQQTCSBXHAYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513208
Record name Methyl 3-bromo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-2-methylbenzoate

CAS RN

99548-54-6
Record name Methyl 3-bromo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-Bromo-2-methylbenzoate
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Synthesis routes and methods I

Procedure details

A mixture of 3-bromo-2-methylbenzoic acid (16 g, 74.4 mmol), sodium bicarbonate (12.5 g, 148.8 mmol) and iodomethane (21.2 g, 148.8 mmol) in DMF (160 mL) was heated at 60° C. for 2 hours. The mixture was cooled to room temperature and poured into ice water (400 mL). The mixture was extracted with ethyl acetate (4×100 mL). The EtOAc solution was washed with water (3×100 mL), brine (100 mL) and dried (MgSO4). Solvent was removed to give methyl 3-bromo-2-methylbenzoate (17.6 g, 100%) as an oil: 1H NMR (CDCl3) δ 7.70 (t, J=7.6 Hz, 2H), 7.08 (t, J=7.9 Hz, 1H), 3.90 (s, 3H), 2.67 (s, 3H).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Potassium carbonate (5.46 g, 39.53 mmol) is added to a solution of 3-bromo-2-methyl-benzoic acid (5 g, 23.25 mmol) in acetone (50 mL). The suspension is stirred for 15 minutes at room temperature, then iodomethane (1.74 mL, 27.90 mmol) is added and the mixture is heated to 70° C. for 2.5 hours. The reaction mixture is filtered and evaporated to dryness. The crude product is purified by chromatography on a 50 g Isolute Flash Si II column, eluting with ethyl acetate/cyclohexane (5:95) to yield the title compound.
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 3-bromo-2-methylbenzoic acid (2.98 g, 13.9 mmol) in DMF (20 mL) was treated with cesium carbonate (4.56 g, 13.9 mmol) and iodomethane (0.900 mL, 14.4 mmol). The reaction mixture was stirred at room temperature for 3 hours. The solution was poured into ethyl acetate and washed with water (3×) and brine. The ethyl acetate layer was concentrated under vacuum to give methyl 3-bromo-2-methylbenzoate (Cpd FF, 2.70 g, 85% yield) as a clear oil.
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

3-bromo-2-methylbenzoic acid (6.13 g, 28.5 mmol) was suspended in MeOH (52 ml) and concentrated H2SO4 (10.0 ml) was added via syringe over 4 minutes at room temperature. The reaction was heated to 90 C, stirred for 4 hours, cooled in an ice water bath, and then quenched with saturated NaHCO3 (250 ml). The reaction was extracted with EtOAc (3×50 ml), and the organic layers were combined, dried over MgSO4, filtered, and concentrated to give methyl 3-bromo-2-methylbenzoate (6.43 g, 98%).
Quantity
6.13 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
52 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

A solution of 3-bromo-2-methylbenzoic acid (9.95 g) and conc. sulfuric acid (0.2 ml) in methanol (50 ml) was stirred at room temperature for 69 h and heated under reflux for 96 h. The reaction mixture was neutralized with 1N aqueous sodium hydroxide solution and concentrated. The residue was diluted with ethyl acetate, washed 3 times with 1N aqueous sodium hydroxide solution and with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give the title compound (10.2 g) as a colorless oil.
Quantity
9.95 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
B Hu, J Cai, J Chen, M Cao, P Wang… - Journal of Chemical …, 2014 - journals.sagepub.com
… The Suzuki coupling of methyl 3‑bromo‑2‑methylbenzoate with 4‑trifluoromethoxy phenylboronic acid gave methyl‑4'‑(trifluormethoxy) biphenyl‑3‑carboxylate. These two fragments …
Number of citations: 1 journals.sagepub.com
P Zhang, G Cyriac, T Kopajtic, Y Zhao… - Journal of medicinal …, 2010 - ACS Publications
… To a solution of methyl 3-bromo-2-methylbenzoate (2) (1.02 g, 4.4 mmol) in CCl 4 (6 mL) was added a solution of chromyl chloride (0.72 mL, 8.9 mmol) in CCl 4 (6 mL) dropwise over a …
Number of citations: 43 pubs.acs.org
TS DePaola - 2020 - search.proquest.com
… Added to a 100 mL RBF was methyl 3-bromo-2-methylbenzoate (1.00 g, 4.37 mmol), CH3CN (21.83 mL), NBS (0.855 g, 4.80 mmol), and BPO (0.212 g, 0.873 mmol). The reaction was …
Number of citations: 0 search.proquest.com
Q Li, L Meng, S Zhou, X Deng, N Wang, Y Ji… - European Journal of …, 2019 - Elsevier
… A mixture of methyl 3-bromo-2-methylbenzoate (500 mg, 3.3 mmol), NBS (770.4 mg, 4.3 mmol), and di-benzoyl peroxide (BPO, 80.7 mg, 0.3 mmol) in 1,2-dichloroethane (10 mL) was …
Number of citations: 22 www.sciencedirect.com
B Zhou, J Hu, F Xu, Z Chen, L Bai… - Journal of medicinal …, 2018 - ACS Publications
… NBS (17.09 g, 96 mmol, 1.2 equiv) and BPO (1.938 g, 8.0 mmol, 0.1 equiv) were added to a stirred solution of methyl 3-bromo-2-methylbenzoate 57 (18.33 g, 80 mmol, 1.0 equiv) in …
Number of citations: 327 pubs.acs.org
X Xiao, S Antony, Y Pommier… - Journal of medicinal …, 2006 - ACS Publications
A total synthesis of 22-hydroxyacuminatine, a cytotoxic alkaloid isolated from Camptotheca acuminata, is reported. The key step in the synthesis involves the reaction of 2,3-dihydro-1H-…
Number of citations: 61 pubs.acs.org
O Bakulina, A Sapegin, AS Bunev… - Mendeleev …, 2022 - Elsevier
… The lenalidomide-like bromo synthon 28 was synthesized in two steps from methyl 3-bromo-2-methylbenzoate and coupled with alkyne 30 (synthesized, in turn, from symmetrical …
Number of citations: 0 www.sciencedirect.com
S Mikami, S Kitamura, N Negoro, S Sasaki… - Journal of Medicinal …, 2012 - ACS Publications
… A mixture of methyl 3-bromo-2-methylbenzoate (3) (2.60 g, 11.4 mmol), (2,6-dimethylphenyl)boronic acid (2) (2.00 g, 13.3 mmol), tetrakis(triphenylphosphine)palladium(0) (200 mg, …
Number of citations: 70 pubs.acs.org
R Karmakar, P Pahari, D Mal - Chemical Reviews, 2014 - ACS Publications
… Treatment of methyl 3-bromo-2-methylbenzoate with CrO 2 Cl 2 in refluxing CCl 4 directly furnished the corresponding phthalide in 75% yield via Etard reaction. (72g) …
Number of citations: 334 pubs.acs.org
A Bricelj, C Steinebach, R Kuchta, M Gütschow… - Frontiers in …, 2021 - frontiersin.org
… Methyl 3-bromo-2-methylbenzoate (76) was subjected to radical bromination using NBS and AIBN in CHCl 3 to yield 77 (Sun Y. et al., 2019). A higher yield of 90% was reported for a …
Number of citations: 91 www.frontiersin.org

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